molecular formula C13H10N2O2 B13669226 Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate

Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate

Cat. No.: B13669226
M. Wt: 226.23 g/mol
InChI Key: RHGIPHYOXOMDRZ-UHFFFAOYSA-N
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Description

Methyl 1H-naphtho[2,3-d]imidazole-2-carboxylate is a heterocyclic compound featuring a fused naphthalene-imidazole core with a methyl ester substituent at the 2-position. This structure combines aromaticity from the naphthalene system with the electron-rich imidazole ring, making it a promising scaffold for medicinal chemistry and materials science. The ester group enhances solubility and serves as a modifiable handle for further derivatization.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 1H-benzo[f]benzimidazole-2-carboxylate

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-14-10-6-8-4-2-3-5-9(8)7-11(10)15-12/h2-7H,1H3,(H,14,15)

InChI Key

RHGIPHYOXOMDRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC3=CC=CC=C3C=C2N1

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 2,3-Diaminonaphthalene and Diethyl Malonate in Acidic Medium

One of the principal methods reported for preparing compounds structurally related to Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate involves the condensation of 2,3-diaminonaphthalene with diethyl malonate under acidic conditions. This method has been described in recent literature as a straightforward approach to obtain naphthoimidazole derivatives with carboxylate functionalities.

  • Procedure Overview : The reaction involves refluxing 2,3-diaminonaphthalene with diethyl malonate in an acidic medium, typically under conventional heating or using a synthesis reactor. The acidic environment facilitates cyclization and decarboxylation steps leading to the formation of the imidazole ring fused to the naphthalene system.

  • Yields : Two variations of this method have been reported:

    • Conventional refluxing method yielding approximately 70%.
    • Synthesis reactor method yielding approximately 75%, indicating slight improvement in efficiency.
  • Mechanism : The process proceeds via initial formation of an imidazole ring through condensation of the diamine with the malonate ester, followed by a decarboxylation governed mechanistic pathway that stabilizes the product. Computational studies (DFT calculations at B3LYP/6-311++G(d,p) level) support the proposed mechanism and energy profile, confirming the feasibility of the decarboxylation step and ring formation.

  • Additional Notes : The product formed, 1H-naphtho[2,3-d]imidazole-2-carboxylate methyl ester, is obtained predominantly rather than dimeric species. This method is considered the first reported synthesis of this compound via the decarboxylation pathway, with confirmed crystal structure and spectroscopic characterization.

Parameter Details
Starting materials 2,3-Diaminonaphthalene, Diethyl malonate
Reaction medium Acidic medium (specific acid not detailed)
Temperature Reflux conditions or synthesis reactor heating
Reaction time Not explicitly stated (typically several hours)
Yield 70–75%
Characterization X-ray crystallography, DFT studies, absorption spectroscopy
Mechanistic insight Decarboxylation pathway, C-2(sp2)-C-1(sp3) bond formation

This synthesis is documented in studies published in 2023 and 2022, notably highlighting the unexpected formation of 2-methyl-1H-naphtho[2,3-d]imidazole derivatives via this route.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Acidic reflux of 2,3-diaminonaphthalene and diethyl malonate 2,3-Diaminonaphthalene, Diethyl malonate Acidic medium, reflux or synthesis reactor 70–75 Straightforward, well-characterized product Requires acidic conditions, heating
One-pot visible light mediated synthesis (related benzimidazoles) o-Phenylenediamine, Isothiocyanates Room temperature, blue LED irradiation Up to 92 (for related compounds) Mild, environmentally friendly, scalable Not directly reported for target compound

Experimental Details and Characterization

  • Purification : The crude product from the acidic reflux method is typically purified by recrystallization or chromatographic techniques to yield analytically pure this compound.

  • Characterization : Confirmatory techniques include:

    • X-ray crystallography to determine the molecular and crystal structure.
    • Nuclear Magnetic Resonance (NMR) spectroscopy for proton and carbon environments.
    • Density Functional Theory (DFT) calculations to support mechanistic insights and electronic structure.
    • UV-Vis absorption spectroscopy to evaluate potential sensor applications.
  • Applications : The compound shows potential as a sensor for pH and hazardous metal ions such as arsenic (As3+), chromium (Cr3+), mercury (Hg2+), cadmium (Cd2+), and lead (Pb2+), indicating its functional versatility beyond synthetic interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Spectral and Electronic Properties

Methoxy-Substituted Derivatives

Compounds such as 3-(3-methoxybenzyl)-1-(2-methoxyethyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (5i) and 3-(4-methoxybenzyl)-analog (5j) () highlight the influence of methoxy groups on NMR signals. The methoxy substituents in these derivatives produce distinct carbon resonances at δ57.5–56.9 ppm in $^{13}\text{C}$-NMR spectra, characteristic of electron-donating groups. In contrast, the methyl ester in the target compound would likely exhibit a carbonyl carbon resonance near δ165–170 ppm, with additional deshielding effects on adjacent aromatic protons due to the electron-withdrawing nature of the ester .

Heteroaromatic Substituents

Derivatives like 3-(pyridin-2-ylmethyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (5k–5m) () introduce pyridinylmethyl groups, which enhance π-π stacking interactions and solubility in polar solvents. Compared to the methyl ester, these substituents may improve binding affinity in biological systems but reduce metabolic stability due to increased susceptibility to oxidative degradation .

Antiproliferative Activity

The morpholinoethyl-substituted 1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones () demonstrate significant antiproliferative activity, attributed to the morpholine group’s ability to modulate cellular uptake and target kinase interactions. The methyl ester in the target compound may confer similar bioavailability but with differing pharmacokinetics, as esters are prone to hydrolysis in vivo .

Antioxidant Potential

The 2-(3,4-dimethoxyphenyl)-1H-naphtho[2,3-d]imidazole () exhibits antioxidant properties, likely due to the methoxy groups’ radical-scavenging capacity. The methyl ester analog might show reduced antioxidant activity but enhanced electrophilicity, enabling nucleophilic attack in catalytic or therapeutic contexts .

Physical and Thermodynamic Properties

LogP and Solubility

The 1H-naphtho[2,3-d][1,2,3]triazole () has a calculated logP of 1.629, indicative of moderate lipophilicity. Substituting the triazole with an imidazole ring (as in the target compound) would marginally increase logP due to reduced polarity. The methyl ester group further elevates logP compared to hydroxyl- or amine-substituted analogs, balancing solubility and membrane permeability .

Thermodynamic Stability

The chloromethyl derivative 2-(chloromethyl)-1H-naphtho[2,3-d]imidazole () exhibits high reactivity via nucleophilic substitution.

Biological Activity

Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H9N2O2C_{12}H_{9}N_{2}O_{2} and a molecular weight of approximately 201.21 g/mol. Its structure features both naphthalene and imidazole rings, which contribute to its unique chemical properties and biological activities. The presence of a carboxylate group enhances its reactivity and interaction with biological macromolecules, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of naphthoimidazoles can effectively inhibit the growth of pathogenic bacteria, suggesting potential applications as antimicrobial agents in clinical settings .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Naphthoimidazole derivatives have demonstrated efficacy in inhibiting tumor growth in various cancer models. For instance, studies have reported that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific molecular pathways related to cell survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets:

  • Inhibition of DNA Synthesis : The compound can interfere with bacterial DNA synthesis, leading to cell death. This mechanism is crucial for its antimicrobial activity.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in malignant tissues .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus16
    P. aeruginosa64
  • Anticancer Activity : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54925

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate, and how do they influence its reactivity?

  • The compound consists of a naphthalene core fused to an imidazole ring at positions 2 and 3, with a methyl ester group at position 2 of the imidazole. The electron-rich imidazole nitrogen atoms enhance electrophilic substitution reactivity, while the ester group allows for further functionalization (e.g., hydrolysis to carboxylic acids). Structural confirmation is typically achieved via NMR spectroscopy (1H/13C) and X-ray crystallography to resolve spatial arrangements .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • A widely used method involves condensation of 2,3-diaminonaphthalene with aldehydes or ketones in the presence of oxidizing agents (e.g., Na₂S₂O₅ in DMF). For ester derivatives like this compound, post-synthetic esterification or direct use of methyl glyoxalate in multi-step reactions is employed. Reaction conditions (temperature, solvent, catalyst) are critical for yield optimization, with purification via recrystallization or column chromatography .

Q. How is the purity of synthesized this compound validated?

  • Purity is assessed using HPLC (reverse-phase C18 columns, UV detection at 254 nm) and melting point analysis . Spectroscopic techniques like IR (to confirm ester C=O stretches at ~1700 cm⁻¹) and mass spectrometry (to verify molecular ion peaks) are standard. Discrepancies in melting points or spectral data may indicate impurities requiring repurification .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in spectroscopic data during structural elucidation?

  • Conflicting NMR or IR data may arise from tautomerism (e.g., prototropic shifts in the imidazole ring) or polymorphism. Use variable-temperature NMR to track tautomeric equilibria or single-crystal X-ray diffraction for unambiguous structural assignment. Computational tools (DFT calculations) can model electronic environments to reconcile experimental observations .

Q. How can the biological activity of this compound be systematically evaluated?

  • In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) are first-line tests. For anticancer potential, use cell lines (e.g., MCF-7, HeLa) with MTT assays to measure IC₅₀ values. Mechanistic studies involve molecular docking to predict target binding (e.g., tubulin, kinases) and flow cytometry to assess apoptosis. Always include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Q. What reaction mechanisms explain the compound’s participation in heterocyclic transformations?

  • The imidazole ring undergoes electrophilic substitution (e.g., nitration at electron-rich positions) and nucleophilic acyl substitution at the ester group. Under basic conditions, the ester hydrolyzes to a carboxylic acid, enabling coupling reactions. Reductive environments (e.g., H₂/Pd-C) may hydrogenate the naphthalene ring, altering conjugation and bioactivity .

Q. How can synthetic yields be improved for large-scale production of this compound?

  • Optimize stoichiometry (e.g., 1.2 equivalents of methyl glyoxalate) and employ microwave-assisted synthesis to reduce reaction time. Use flow chemistry for better heat/mass transfer control. Solvent screening (e.g., DMF vs. acetonitrile) and catalyst selection (e.g., p-TsOH vs. acetic acid) can enhance efficiency. Monitor intermediates via TLC to identify bottlenecks .

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